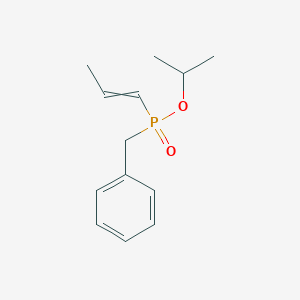
Silane, tetrakis(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, tetrakis(trifluoromethyl)-, also known as tetrakis(trifluoromethyl)silane, is a silicon-based compound with the chemical formula Si(CF₃)₄. This compound is notable for its unique structure, where four trifluoromethyl groups are bonded to a central silicon atom. It is a colorless liquid that is highly reactive and has significant applications in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of silane, tetrakis(trifluoromethyl)-, typically involves the reaction of silicon tetrachloride with trifluoromethylating agents. One common method is the reaction of silicon tetrachloride with trifluoromethyl lithium (LiCF₃) in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually argon, to prevent any unwanted side reactions. The general reaction can be represented as follows:
SiCl4+4LiCF3→Si(CF3)4+4LiCl
Industrial Production Methods
Industrial production of silane, tetrakis(trifluoromethyl)-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, tetrakis(trifluoromethyl)-, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and trifluoromethyl radicals.
Reduction: Reduction reactions can lead to the formation of silicon hydrides and other reduced silicon species.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and alcohols. The reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Silicon dioxide (SiO₂) and trifluoromethyl radicals (CF₃•).
Reduction: Silicon hydrides (SiH₄) and other reduced silicon species.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Silane, tetrakis(trifluoromethyl)-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and as a reagent in organic synthesis.
Biology: The compound is used in the development of fluorinated biomolecules and as a labeling agent in biological studies.
Industry: The compound is used in the production of specialty polymers, coatings, and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of silane, tetrakis(trifluoromethyl)-, involves its ability to act as a Lewis acid, accepting electron pairs from Lewis bases. The trifluoromethyl groups enhance the electron-withdrawing capability of the silicon atom, making it highly reactive towards nucleophiles. The compound can form stable complexes with various ligands, facilitating a range of chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Silicon tetrakis(trifluoromethanesulfonate): A neutral silane acting as a Lewis superacid.
Tris(trifluoromethyl)silane: A similar compound with three trifluoromethyl groups bonded to silicon.
Trifluoromethyl(trimethyl)silane: A compound with one trifluoromethyl group and three methyl groups bonded to silicon.
Uniqueness
Silane, tetrakis(trifluoromethyl)-, is unique due to its high reactivity and the presence of four trifluoromethyl groups, which significantly enhance its electron-withdrawing properties. This makes it a valuable reagent in various chemical reactions and industrial applications.
Eigenschaften
CAS-Nummer |
142628-73-7 |
|---|---|
Molekularformel |
C4F12Si |
Molekulargewicht |
304.11 g/mol |
IUPAC-Name |
tetrakis(trifluoromethyl)silane |
InChI |
InChI=1S/C4F12Si/c5-1(6,7)17(2(8,9)10,3(11,12)13)4(14,15)16 |
InChI-Schlüssel |
FJIKXKJQWYEOJC-UHFFFAOYSA-N |
Kanonische SMILES |
C(F)(F)(F)[Si](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



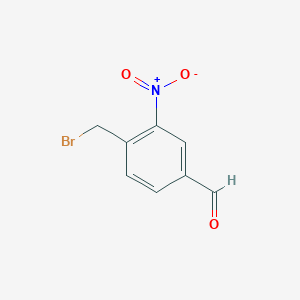
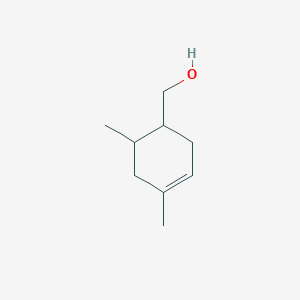

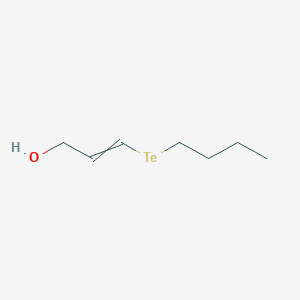
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
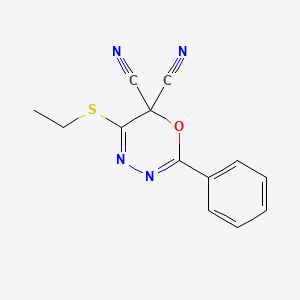
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)

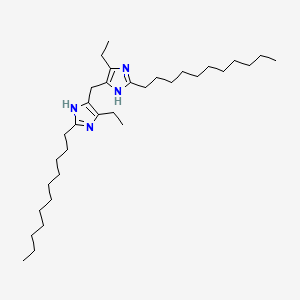
![1-[4-(Benzyloxy)phenyl]-3-[(hydroxymethyl)amino]prop-2-en-1-one](/img/structure/B12559361.png)

![1,3,5-Tris[(ethenyloxy)methyl]cyclohexane](/img/structure/B12559367.png)
